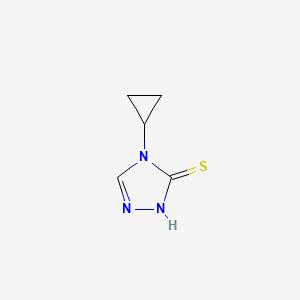

4-cyclopropyl-4H-1,2,4-triazole-3-thiol

描述

Evolution and Significance of 1,2,4-Triazole (B32235) Heterocycles in Synthetic Chemistry and Applied Sciences

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, has a rich history in chemistry, with its first derivatives being synthesized in the late 19th century. tijer.org This aromatic heterocyclic core is a stable entity that is difficult to cleave and can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.gov The unique properties of the 1,2,4-triazole nucleus, such as its dipole character, hydrogen bonding capability, and rigidity, make it an important pharmacophore that can interact with biological receptors with high affinity. nih.gov

Over the decades, the synthesis of 1,2,4-triazole derivatives has evolved significantly, with numerous methods being developed to construct this versatile scaffold. nih.govfrontiersin.org These synthetic advancements have paved the way for the incorporation of the 1,2,4-triazole moiety into a vast array of molecules, leading to a wide spectrum of applications in both medicinal chemistry and materials science. nih.govnih.gov

In the realm of applied sciences, 1,2,4-triazoles have demonstrated considerable utility. They are used in the development of polymers, corrosion inhibitors, and agrochemicals. nih.gov Furthermore, their coordination ability has made them valuable in the construction of metal-organic frameworks (MOFs). nih.gov

The pharmacological importance of 1,2,4-triazoles is particularly noteworthy. This heterocyclic system is a key component in numerous clinically approved drugs, showcasing a broad range of biological activities. nih.govnih.gov The structural diversity of 1,2,4-triazole derivatives has led to the discovery of compounds with potent antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. bohrium.comresearchgate.net

Table 1: Diverse Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Examples of 1,2,4-Triazole Containing Drugs |

|---|---|

| Antifungal | Fluconazole, Itraconazole, Voriconazole nih.govfrontiersin.org |

| Antiviral | Ribavirin frontiersin.org |

| Anxiolytic | Alprazolam nih.gov |

| Antimigraine | Rizatriptan nih.gov |

| Antitumoral | Letrozole, Anastrozole nih.gov |

| Antibacterial | Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids nih.gov |

| Anti-inflammatory | Derivatives with reduced gastrointestinal side effects compared to ibuprofen (B1674241) bohrium.com |

| Antitubercular | Various derivatives showing activity against Mycobacterium tuberculosis researchgate.net |

Strategic Importance of the 4-cyclopropyl-4H-1,2,4-triazole-3-thiol Scaffold for Advanced Molecular Design

The cyclopropyl (B3062369) group , a three-membered carbocyclic ring, is a valuable substituent in medicinal chemistry. scientificupdate.com Its incorporation into a molecule can confer several advantageous properties. The rigid nature of the cyclopropyl ring can provide conformational constraint, which can lead to a more favorable binding to biological targets. iris-biotech.denih.gov This conformational rigidity can also be used to fix the configuration of a molecule, which is particularly useful in structure-activity relationship (SAR) studies. iris-biotech.de Furthermore, the cyclopropyl group is known to enhance metabolic stability by being more resistant to oxidative metabolism compared to linear alkyl groups. nbinno.comhyphadiscovery.com This can lead to an improved pharmacokinetic profile of a drug candidate. The presence of the cyclopropyl ring can also influence the lipophilicity and pKa of a molecule, further allowing for the fine-tuning of its properties. iris-biotech.de

The combination of the stable and versatile 1,2,4-triazole core with the metabolically robust and conformationally restricting cyclopropyl group, along with the reactive and biologically significant thiol group, makes this compound a highly promising scaffold for the design and synthesis of new chemical entities with tailored properties for a range of applications, particularly in drug discovery.

Table 2: Strategic Contributions of Functional Groups in this compound

| Functional Group | Key Properties and Contributions |

|---|---|

| 1,2,4-Triazole Core | Stable heterocyclic ring, hydrogen bonding capability, dipole character, versatile pharmacophore with a wide range of biological activities. nih.gov |

| Cyclopropyl Group | Conformational rigidity, enhanced metabolic stability, modulation of lipophilicity and pKa, potential for improved binding to biological targets. scientificupdate.comiris-biotech.denih.gov |

| Thiol (-SH) Group | High reactivity, nucleophilic character, ability to form disulfide bonds and coordinate with metal ions, key role in biological redox processes. creative-proteomics.comnih.govwikipedia.org |

Research Landscape and Current Trajectories for Thiol-Substituted Triazoles

The research landscape for thiol-substituted triazoles, including derivatives of this compound, is dynamic and expanding, driven by the quest for novel compounds with enhanced biological activities. Current research trajectories are focused on the synthesis and biological evaluation of new derivatives with diverse functionalities.

Recent studies have highlighted the potential of 1,2,4-triazole-3-thione derivatives as promising therapeutic agents. scilit.comuobaghdad.edu.iq The tautomeric nature of these compounds, existing in equilibrium between the thione and thiol forms, is a key aspect of their chemistry and biological activity. Researchers are actively exploring the synthesis of new 4,5-disubstituted-1,2,4-triazole-3-thiols and evaluating their antimicrobial, antioxidant, and antitumor activities. semanticscholar.org

The functionalization of the thiol group is a common strategy to generate libraries of new compounds with modified properties. S-substituted derivatives of 1,2,4-triazole-3-thiols are being synthesized and investigated for a variety of biological applications. researchgate.net These modifications can influence the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to improved efficacy and selectivity.

Furthermore, the hybridization of the 1,2,4-triazole-3-thiol scaffold with other bioactive moieties is a growing trend in medicinal chemistry. nih.gov This approach aims to create hybrid molecules that combine the pharmacological profiles of different pharmacophores, potentially leading to synergistic effects and novel mechanisms of action.

The development of efficient and sustainable synthetic methodologies for the preparation of thiol-substituted triazoles is also a key area of research. nih.govfrontiersin.org Innovations in synthetic chemistry are enabling the more accessible generation of structurally complex derivatives for biological screening. wisdomlib.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c9-5-7-6-3-8(5)4-1-2-4/h3-4H,1-2H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQECFEVNVXJQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-96-9 | |

| Record name | 4-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropyl 4h 1,2,4 Triazole 3 Thiol

Foundational Synthetic Approaches for 4H-1,2,4-Triazole-3-thiols

The synthesis of the 4H-1,2,4-triazole-3-thiol core is a cornerstone of heterocyclic chemistry, with methods evolving to allow for a diverse array of substitutions on the triazole ring.

A prevalent and versatile method for synthesizing the 1,2,4-triazole (B32235) ring system involves the use of thiosemicarbazide (B42300) intermediates. researchgate.netresearchgate.net These polyfunctional compounds serve as key building blocks for a variety of heterocyclic systems. researchgate.netekb.eg The general pathway begins with the preparation of a 1,4-disubstituted thiosemicarbazide. This is commonly achieved through the condensation reaction between a carboxylic acid hydrazide and an appropriate isothiocyanate. mdpi.combrieflands.commdpi.com

For example, various aryl- or acyl-substituted hydrazides can be reacted with alkyl or aryl isothiocyanates in a suitable solvent, often ethanol (B145695), under reflux conditions to yield the corresponding N-acyl-N'-aryl/alkyl-thiosemicarbazides in high yields. brieflands.comnih.gov These thiosemicarbazide derivatives are not only stable intermediates but are also primed for subsequent intramolecular cyclization to form the desired heterocyclic rings. nih.gov The nature of the substituents on the starting hydrazide and isothiocyanate dictates the final substitution pattern on the resulting triazole ring.

The intramolecular cyclization of 1-acyl-4-substituted thiosemicarbazides is a fundamental strategy for creating the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold. researchgate.netmdpi.com The outcome of the cyclization is highly dependent on the reaction conditions, particularly the pH of the medium. ptfarm.pl

Ring closure of these thiosemicarbazide precursors in an alkaline medium is a well-established and widely used method for the synthesis of 1,2,4-triazoles. mdpi.comptfarm.pl Conversely, conducting the cyclization in an acidic medium often leads to the formation of isomeric 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl The choice of base (e.g., sodium hydroxide, potassium hydroxide) and solvent is crucial for optimizing the reaction yield and purity of the triazole product. This selectivity makes the alkaline-mediated pathway the preferred route for accessing 4H-1,2,4-triazole-3-thiols.

Below is a table summarizing examples of substituted 4H-1,2,4-triazole-3-thiols synthesized via this general principle.

| 4-Substituent | 5-Substituent | Precursor 1 (Hydrazide) | Precursor 2 (Isothiocyanate) | Reference |

| Phenyl | Furan-2-yl | Furan-2-carboxylic acid hydrazide | Phenyl isothiocyanate | mdpi.com |

| 4-Chlorophenyl | Furan-2-yl | Furan-2-carboxylic acid hydrazide | 4-Chlorophenyl isothiocyanate | mdpi.com |

| Phenyl | Benzyl (B1604629) | Phenylacetic acid hydrazide | Phenyl isothiocyanate | researchgate.net |

| 4-Methoxyphenyl | Benzyl | Phenylacetic acid hydrazide | 4-Methoxyphenyl isothiocyanate | researchgate.net |

| Allyl | Pyridin-2-yl | Picolinic acid hydrazide | Allyl isothiocyanate | brieflands.comnih.gov |

Directed Synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol

The specific synthesis of the title compound requires the strategic incorporation of a cyclopropyl (B3062369) group at the N-4 position of the triazole ring. This is achieved by utilizing a cyclopropane-bearing precursor in the foundational synthetic scheme.

The directed synthesis of this compound logically commences with the preparation of a thiosemicarbazide precursor containing the cyclopropyl moiety. Following the general principles, this can be achieved by reacting a suitable acid hydrazide with cyclopropyl isothiocyanate. The reaction of an acid hydrazide with an isothiocyanate is a standard method for forming the thiosemicarbazide backbone. brieflands.com

Alternatively, cyclopropanecarboxylic acid hydrazide could be reacted with a suitable isothiocyanate. However, to achieve the desired N-4 substitution, the cyclopropyl group must originate from the isothiocyanate. The synthesis would therefore involve the reaction between an appropriate acid hydrazide (e.g., formic acid hydrazide) and cyclopropyl isothiocyanate to yield 1-formyl-4-cyclopropylthiosemicarbazide. This precursor contains all the necessary atoms and the specific cyclopropyl substituent at the correct position for the subsequent cyclization step.

The ring closure of the 1-acyl-4-cyclopropylthiosemicarbazide precursor into this compound is typically performed by heating in an aqueous alkaline solution, such as sodium or potassium hydroxide. mdpi.combrieflands.comnih.gov The mechanism for this base-catalyzed intramolecular cyclocondensation proceeds through several key steps:

Deprotonation: The strong base removes a proton from one of the nitrogen atoms of the thiosemicarbazide, creating a more nucleophilic anion.

Nucleophilic Attack: The anionic nitrogen atom then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the acyl group. This forms a tetrahedral intermediate.

Cyclization and Dehydration: The intermediate undergoes a rearrangement, leading to the elimination of a molecule of water (dehydration). This step results in the formation of the five-membered 1,2,4-triazole ring.

Tautomerization: The resulting product exists in tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. Under neutral or acidic conditions, the thiol form is often favored.

This process is an efficient method for constructing the triazole ring, with the cyclopropyl substituent remaining intact throughout the transformation. researchgate.net The reaction is typically driven to completion by refluxing for several hours, after which the product is isolated by cooling and acidifying the reaction mixture to precipitate the triazole-thiol. brieflands.comnih.gov

Expedited and Green Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for the synthesis of 1,2,4-triazole derivatives. nih.gov These strategies aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

One approach involves the use of microwave irradiation or ultrasound as alternative energy sources to classical heating. nih.gov These techniques can significantly reduce reaction times and, in some cases, improve yields. For the synthesis of 1,2,4-triazole-3-thiols, a green methodology may involve refluxing the precursor thiosemicarbazide with ethanolic potassium hydroxide. researchgate.net Ethanol is a more environmentally friendly solvent compared to many other organic solvents.

Application of Microwave-Assisted Synthesis in Triazole Annulation

Microwave-assisted synthesis has emerged as a powerful and green tool for the synthesis of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. mdpi.comresearchgate.net This technique dramatically reduces reaction times, often from several hours to mere minutes, while simultaneously improving reaction yields. nih.govrjptonline.org For the annulation, or ring-forming, step in triazole synthesis, microwave irradiation provides rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products.

In a typical synthesis of a 4,5-disubstituted-1,2,4-triazole-3-thiol, a key step is the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate. Under microwave irradiation, this cyclization can be completed with high efficiency. For instance, studies on analogous triazole systems have shown that reactions which require hours of reflux using conventional heating can be completed in as little as 15 minutes with microwave assistance, with yields reported as high as 81-88%. mdpi.comnih.gov This efficiency is crucial for the rapid generation of compound libraries and for streamlining the production of key intermediates.

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Thioether Formation | Several hours | 33-90 seconds | Significant | nih.gov |

| Triazole Cyclization | 4 hours (reflux) | 15 minutes | Reported up to 88% | mdpi.com |

| Schiff's Base Formation | Not specified | 5-10 minutes | Yields of 64-84% | rjptonline.org |

Development of One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a highly efficient strategy for constructing complex molecules like 1,2,4-triazoles. isres.org This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. For the synthesis of the this compound core, a one-pot method could involve the sequential reaction of cyclopropyl isothiocyanate with a carboxylic acid hydrazide, followed by in-situ cyclization of the resulting thiosemicarbazide intermediate. Various methodologies have been developed for one-pot triazole synthesis, such as the copper-catalyzed reaction of nitriles and hydroxylamine, which demonstrates tolerance to a wide range of functional groups. isres.org The elimination of the need to isolate and purify intermediates makes these sequences particularly attractive for large-scale synthesis and rapid analogue development. isres.org

Strategic Considerations and Challenges in Synthesis

The synthesis of this compound presents several specific challenges that require careful strategic planning to overcome. These include controlling the regiochemistry of the cyclization, maintaining the integrity of the strained cyclopropyl ring, and preventing the oxidation of the sensitive thiol group.

Control of Regioselectivity in Cyclization Reactions

Achieving the correct regiochemical outcome during the formation of the 1,2,4-triazole ring is paramount. The synthesis of a 4-substituted-3-thiol isomer is typically achieved through the cyclization of a 1,4-disubstituted thiosemicarbazide. The precursor, N-cyclopropyl-thiosemicarbazide, undergoes reaction with a suitable acylating agent followed by base-promoted cyclization. The selection of the base and reaction conditions is critical to ensure that the cyclization proceeds via the desired pathway, leading exclusively to the 1,2,4-triazole ring with the cyclopropyl group at the N4 position. Subsequent reactions on the triazole core also require regiochemical control. For example, reactions with bifunctional electrophiles can lead to fused heterocyclic systems, where the initial attack by the sulfur atom followed by intramolecular cyclization involving the N2 atom of the triazole ring dictates the final structure. researchgate.net

Preservation of Cyclopropane (B1198618) Ring Integrity During Synthetic Sequences

The cyclopropane ring is a strained three-membered carbocycle, making it susceptible to ring-opening reactions under certain conditions, such as the presence of strong acids or electrophiles. researchgate.netnih.gov Therefore, a key challenge during the synthesis of this compound is to employ reaction conditions that are mild enough to preserve this moiety. The successful synthesis of related compounds, such as 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane, via ring closure in an alkaline medium demonstrates that basic conditions are generally well-tolerated. nih.gov Care must be taken to avoid harsh reagents or high temperatures that could lead to the degradation or rearrangement of the cyclopropyl group.

Mitigation of Thiol Group Oxidation

The thiol (-SH) group is readily oxidized, primarily to form disulfide (-S-S-) bridges, especially in the presence of air or other oxidizing agents. researchgate.net This presents a significant challenge during synthesis, purification, and storage. To mitigate this, several strategies can be employed. Performing reactions and workups under an inert atmosphere, such as nitrogen or argon, can effectively exclude oxygen. researchgate.net The use of degassed solvents is also a common practice. If oxidation does occur, the disulfide can often be reduced back to the thiol, but it is preferable to prevent its formation. The inherent antioxidant and radical-scavenging properties of some triazole-thiols underscore the reactivity of the thiol group and its propensity for oxidation. nih.gov

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modification to produce a diverse range of derivatives. The thiol group is the most common site for functionalization.

One of the primary derivatization strategies is S-alkylation, where the thiol is reacted with various alkyl or aryl halides in the presence of a base to form thioethers. mdpi.com This reaction is generally high-yielding and allows for the introduction of a wide array of substituents. For example, reaction with substituted benzyl chlorides or alkyl chlorides provides S-substituted derivatives. mdpi.comresearchgate.net The resulting thioethers are often key intermediates in the synthesis of more complex molecules. For instance, the crystal structure of methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has been reported, highlighting a functionalization pathway where the thiol is first alkylated with a bromoacetate (B1195939) group. researchgate.net

Further functionalization can be achieved on the triazole ring itself, often after initial derivatization. For example, bromine-containing triazoles can undergo Suzuki cross-coupling reactions with various boronic acids to introduce new aryl or heteroaryl groups, demonstrating a powerful method for creating carbon-carbon bonds and expanding molecular complexity. nih.gov

| Reaction Type | Reagents | Functional Group Modified | Product Type | Reference |

|---|---|---|---|---|

| S-Alkylation | Substituted benzyl chlorides, alkyl halides, ethyl bromoacetate | Thiol (-SH) | Thioethers | mdpi.commdpi.com |

| Condensation | Aromatic aldehydes | 4-Amino group (on related triazoles) | Azomethines (Schiff bases) | mdpi.com |

| Suzuki Cross-Coupling | Boronic acids, Palladium catalyst (on brominated analogs) | Triazole Ring (C-Br) | Diaryl-triazoles | nih.gov |

Nucleophilic Substitution Reactions at the Thiol Moiety

The thiol (-SH) group of this compound is a prominent site for nucleophilic substitution reactions. smolecule.com The sulfur atom can act as a potent nucleophile, readily reacting with various electrophiles to form S-substituted derivatives. This S-alkylation is a cornerstone for the diversification of the parent compound.

The general approach involves the reaction of the triazole-thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. A variety of S-substituted derivatives have been synthesized using this method, including those with benzyl and phenacyl moieties. researchgate.net

A notable example, although on a closely related methylated analog, is the synthesis of 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate. asianpubs.orgresearchgate.net This reaction underscores the utility of fluorobenzyl halides as effective alkylating agents for the thiol group in this class of compounds.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol | 3-fluorobenzyl chloride | 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole | S-alkylation |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | (3-Bromopropyl)benzene | 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | S-alkylation |

Modifications and Substitutions on the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are also amenable to chemical modifications. These atoms possess lone pairs of electrons and can participate in various reactions, including electrophilic substitutions. guidechem.com One of the most significant transformations involving the triazole nitrogen is the Mannich reaction.

The Mannich reaction facilitates the aminomethylation of the N-H proton of the triazole ring. This reaction typically proceeds by treating the triazole with formaldehyde (B43269) and a primary or secondary amine. tandfonline.com The resulting Mannich bases feature an aminomethyl group attached to a nitrogen atom of the triazole ring. This synthetic route has been employed to create a diverse library of N-substituted 1,2,4-triazole derivatives. nih.gov Studies on related 4,5-disubstituted 1,2,4-triazole-3-thiones have successfully demonstrated the synthesis of novel N-Mannich bases. tandfonline.com

Synthesis of Schiff Base and Mannich Base Derivatives

The synthesis of Schiff bases and Mannich bases represents important chemical transformations for expanding the chemical space of 1,2,4-triazole derivatives.

Schiff Bases: The formation of a Schiff base (or azomethine) requires the condensation of a primary amine with an aldehyde or ketone. The parent molecule, this compound, lacks a primary amino group necessary for this reaction. However, Schiff base derivatives are commonly synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.comnih.govnih.gov In these cases, the 4-amino group readily condenses with various aromatic aldehydes to yield the corresponding Schiff bases. mdpi.comnih.govnih.gov

Mannich Bases: In contrast, Mannich bases can be directly synthesized from this compound. The Mannich reaction involves the aminoalkylation of the acidic N-H proton of the triazole ring. tandfonline.com This is achieved by reacting the triazole with formaldehyde and a suitable amine, such as piperidine, morpholine, or various piperazine (B1678402) derivatives. tandfonline.com This reaction provides a straightforward method for introducing an aminomethyl side chain onto the triazole nucleus.

| Precursor | Reagents | Product Type | Key Reaction |

|---|---|---|---|

| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde, HCl | Schiff Base | Condensation |

| 4,5-disubstituted 1,2,4-triazole-3-thiones | Formaldehyde, various amines | Mannich Base | Aminoalkylation |

Exploration of Diverse Side Chain Incorporations (e.g., aminomethyl, fluorobenzyl, phenylethyl substituents)

The incorporation of diverse side chains onto the this compound scaffold is a key strategy for modulating its chemical and biological properties.

Aminomethyl Substituents: As previously discussed, aminomethyl groups are primarily introduced through the Mannich reaction at a nitrogen atom of the triazole ring. tandfonline.comzsmu.edu.ua This reaction offers a versatile and efficient method for appending a wide range of amino functionalities to the core structure.

Fluorobenzyl Substituents: The fluorobenzyl moiety has been successfully incorporated via S-alkylation of the thiol group. The synthesis of 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate serves as a prime example of this transformation. asianpubs.orgresearchgate.net This demonstrates that fluorobenzyl halides are effective electrophiles for reaction at the sulfur atom.

Phenylethyl Substituents: The synthesis of derivatives bearing a phenylethyl group has also been explored within the 1,2,4-triazole class of compounds. For instance, 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols have been synthesized, indicating the feasibility of incorporating this side chain. researchgate.net For this compound, the most direct route to a phenylethyl derivative would be through the S-alkylation of the thiol group with a suitable phenylethyl halide. zsmu.edu.ua

| Side Chain | Synthetic Method | Reaction Site |

|---|---|---|

| Aminomethyl | Mannich Reaction | Triazole Nitrogen |

| Fluorobenzyl | S-alkylation | Thiol Group |

| Phenylethyl | S-alkylation | Thiol Group |

Structural Elucidation and Spectroscopic Characterization of 4 Cyclopropyl 4h 1,2,4 Triazole 3 Thiol and Its Congeners

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,2,4-triazole (B32235) derivatives in solution. researchgate.netijbr.com.pk For 4-cyclopropyl-4H-1,2,4-triazole-3-thiol, ¹H and ¹³C NMR spectra provide initial fingerprints of the chemical environment of each proton and carbon atom. In the ¹³C NMR spectrum, the signal for the thione carbon (C=S) is particularly diagnostic, typically resonating in the range of 169.00–169.10 ppm. oup.com The proton NMR spectrum is characterized by signals corresponding to the triazole ring proton, the cyclopropyl (B3062369) protons, and a key downfield signal for the N-H proton, often observed between 13–14 ppm, which is indicative of the thione tautomer. oup.com

Table 1: Representative NMR Chemical Shift Data

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

| ¹H | Triazole C5-H | ~8.0 - 9.0 |

| Cyclopropyl CH | ~3.0 - 3.5 | |

| Cyclopropyl CH₂ | ~0.8 - 1.2 | |

| Triazole N-H | ~13.0 - 14.0 | |

| ¹³C | Triazole C3 (C=S) | ~168.0 - 170.0 |

| Triazole C5 | ~145.0 - 150.0 | |

| Cyclopropyl CH | ~30.0 - 35.0 | |

| Cyclopropyl CH₂ | ~5.0 - 10.0 |

Note: Values are estimations based on related 1,2,4-triazole-3-thiol structures and are solvent-dependent.

While 1D NMR provides essential information, unambiguous assignment of proton and carbon signals, especially for the complex spin system of the cyclopropyl group, requires multi-dimensional NMR experiments.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) scalar couplings. For this compound, a COSY spectrum would show cross-peaks connecting the cyclopropyl methine proton to the adjacent methylene (B1212753) protons, confirming their connectivity within the three-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. idc-online.com An HSQC spectrum would definitively link the ¹H signal of the triazole C5-H to the C5 carbon signal in the ¹³C spectrum. Similarly, it would connect the cyclopropyl methine and methylene proton signals to their respective carbon signals, allowing for complete and confident assignment of the aliphatic region of the molecule.

Long-range heteronuclear correlation experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the complete molecular framework by identifying couplings between protons and carbons separated by two or three bonds. idc-online.comlibretexts.org For this compound, an HMBC experiment would be expected to show a crucial correlation between the cyclopropyl methine proton and the N4-attached carbon atoms of the triazole ring (C3 and C5). This observation provides definitive proof of the cyclopropyl group's attachment point to the nitrogen atom of the heterocyclic core.

Vibrational Spectroscopy (Infrared) for Functional Group Signatures

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule and is particularly useful in studying the tautomerism of 1,2,4-triazole-3-thiols. researchgate.netnih.gov The vibrational spectrum provides distinct signatures that can differentiate between the thione and thiol forms. oup.comoup.com

The thione tautomer is characterized by a strong N-H stretching vibration, typically observed in the 3100–3460 cm⁻¹ region, and a prominent band for the C=N bond in the 1560–1650 cm⁻¹ range. oup.com The N-C=S group also gives rise to characteristic bands between 1250–1340 cm⁻¹. oup.comoup.com Conversely, the thiol tautomer is identified by a weak but sharp S-H stretching band appearing in the 2550–2650 cm⁻¹ region. oup.commdpi.com The N=C-S stretching vibrations for the thiol form are found at slightly lower frequencies, typically 1180–1230 cm⁻¹. oup.comoup.com The presence of bands for the cyclopropyl C-H stretching (~3000-3100 cm⁻¹) further confirms the structure.

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Tautomeric Form | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H | Thione | Stretch | 3100 - 3460 |

| S-H | Thiol | Stretch | 2550 - 2650 |

| C-H (Cyclopropyl) | Both | Stretch | ~3000 - 3100 |

| C=N (Triazole) | Both | Stretch | 1560 - 1650 |

| N-C=S | Thione | Stretch | 1250 - 1340 |

| N=C-S | Thiol | Stretch | 1180 - 1230 |

High-Resolution Mass Spectrometry for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition. researchgate.net For this compound, with a molecular formula of C₅H₇N₃S, the calculated monoisotopic mass is 141.04151 u. Experimental determination of this exact mass via HRMS would confirm the elemental formula and rule out other potential compositions. Furthermore, the distinct isotopic pattern resulting from the presence of a sulfur atom (³⁴S isotope) provides an additional layer of confirmation. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also help distinguish between tautomers based on their different gas-phase stabilities and decomposition pathways. oup.com

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₇N₃S |

| Calculated Exact Mass [M+H]⁺ | 142.04879 u |

| Observed Exact Mass [M+H]⁺ | Consistent with calculated value within ppm error |

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography offers the most definitive structural information, providing precise atomic coordinates, bond lengths, and bond angles in the solid state. nih.gov For congeners of this compound, crystallographic studies have confirmed the planarity of the 1,2,4-triazole ring. researchgate.netresearchgate.net An analysis of the title compound would definitively establish the dominant tautomer in the crystalline form. Based on related structures, the thione form is anticipated. researchgate.net A key structural feature often observed in the solid state for such compounds is the formation of hydrogen-bonded dimers, where two molecules are linked via intermolecular N-H···S interactions. researchgate.net Such an analysis would also precisely define the orientation of the cyclopropyl substituent relative to the plane of the triazole ring.

Investigation of Thione-Thiol Tautomerism and Equilibrium Dynamics

The compound this compound can exist in two tautomeric forms: the thione form (4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (this compound). The investigation of this equilibrium is a central aspect of its characterization. oup.com

Spectroscopic techniques are the primary means of studying this phenomenon. oup.comjocpr.com

NMR Spectroscopy: In ¹H NMR, the presence of a signal for an N-H proton (around 13-14 ppm) versus a signal for an S-H proton (typically much more upfield and broader) can indicate the dominant form in solution. oup.com Similarly, the ¹³C chemical shift of the C3 carbon is highly indicative; a value near 169 ppm points to a C=S bond (thione), whereas a more upfield signal would suggest a C-S bond (thiol). oup.com

IR Spectroscopy: As detailed in section 3.2, the presence of an N-H stretch and the absence of an S-H stretch in the IR spectrum is strong evidence for the thione form, while the reverse is true for the thiol form. oup.com

X-ray Crystallography: Provides a definitive snapshot of the tautomeric form present in the solid state. oup.com

For many 4,5-disubstituted 1,2,4-triazole-3-thiones, quantum chemical calculations and experimental data have shown that the thione form is the more stable tautomer and is the predominant species in the gas phase and often in solution and solid states. jocpr.comnih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 4 Cyclopropyl 4h 1,2,4 Triazole 3 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Simulations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-cyclopropyl-4H-1,2,4-triazole-3-thiol and its analogs, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and to simulate spectroscopic data like infrared (IR), and nuclear magnetic resonance (NMR) spectra. nih.govisres.org These theoretical calculations provide a microscopic-level understanding of the molecule's physicochemical properties. isres.org

A crucial application of DFT is the validation of experimentally determined molecular structures. By calculating theoretical spectroscopic data and comparing it with experimental results, researchers can confirm the synthesis of the target compound. In studies of various 1,2,4-triazole (B32235) derivatives, theoretically calculated vibrational frequencies (FT-IR) and chemical shifts (¹H-NMR and ¹³C-NMR) have shown strong agreement with experimental spectra. nih.govacs.org

For instance, in the analysis of related 1,2,4-triazole-3-thione structures, experimental IR spectra show characteristic absorption bands for N-H (3276–3389 cm⁻¹), C=S (1288–1295 cm⁻¹), and C=N (1620–1625 cm⁻¹) groups, confirming the formation of the triazole ring in its thione tautomeric form. nih.gov DFT calculations can reproduce these vibrational modes, lending theoretical support to the experimental characterization. inorgchemres.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts, and the results are often found to be compatible with experimental data. isres.org

Table 1: Illustrative Comparison of Experimental vs. DFT Calculated Vibrational Frequencies for a 1,2,4-Triazole Derivative This table is a representative example based on data for similar 1,2,4-triazole structures to illustrate the validation process.

Quantum chemical descriptors derived from DFT calculations help to quantify the reactivity, stability, and electronic nature of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter; a large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. researchgate.netirjweb.com These frontier molecular orbitals are fundamental in determining a molecule's electrical and optical properties. researchgate.net

Other important descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will react. researchgate.net

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Table 2: Representative Quantum Chemical Descriptors for a 1,2,4-Triazole-3-thiol Analog This table presents typical values for a related triazole structure to illustrate the application of these descriptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. For this compound and its derivatives, docking studies can reveal their potential to inhibit enzymes involved in various diseases. mdpi.comresearchgate.net

Docking simulations of 1,2,4-triazole derivatives into the active sites of various enzymes have identified key molecular interactions responsible for their biological activity. nih.gov These studies reveal that the triazole scaffold can form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues in the target's binding pocket. researchgate.net

For example, in docking studies of related triazole compounds against thymidine (B127349) phosphorylase, a target in cancer therapy, the nitrogen atoms of the triazole moiety were shown to form hydrogen bonds with key residues like Lys B254. nih.govuobaghdad.edu.iq The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the stability of the ligand-receptor complex. Lower binding energy values indicate a more stable interaction. uobaghdad.edu.iq

Table 3: Example of Molecular Docking Results for 1,2,4-Triazole Derivatives with Various Protein Targets This table compiles representative data from studies on different triazole analogs to showcase the scope of docking applications.

For flexible molecules like this compound, understanding the range of possible three-dimensional shapes, or conformations, is critical for accurate molecular modeling. researchgate.net Conformational analysis involves identifying the most stable, low-energy conformations of the molecule, as these are the most likely to be biologically active. researchgate.net

The rotational freedom around the single bond connecting the cyclopropyl (B3062369) group to the triazole nitrogen atom allows the molecule to adopt various spatial arrangements. Theoretical calculations are used to compute the energetic profile of these rotations, identifying the most stable conformer. This lowest-energy structure is then typically used as the starting point for molecular docking simulations to ensure that the prediction of binding mode is based on a physically realistic molecular shape. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comresearchgate.net These models are essential in medicinal chemistry for predicting the activity of new compounds and for guiding the rational design of more potent molecules. nih.gov

For 1,2,4-triazole derivatives, QSAR studies have been successfully used to model their antifungal, antibacterial, and anticancer activities. nih.govmdpi.comresearchgate.net QSPR models have been developed to predict properties like lipophilicity (logP), which is crucial for a drug's absorption and distribution in the body. researchgate.netnih.gov

These models are built using a "training set" of compounds with known activities or properties. researchgate.net Molecular descriptors, which are numerical values that encode different aspects of the chemical structure (e.g., topological, electronic, steric), are calculated for each compound. Statistical methods, such as Genetic Function Approximation (GFA) or Comparative Molecular Field Analysis (CoMFA), are then used to generate an equation that best correlates these descriptors with the observed activity. mdpi.comresearchgate.net The predictive power of the resulting model is then validated using a "test set" of compounds not included in the model's development. researchgate.net

For example, a QSAR model for the antifungal activity of triazole derivatives might find that activity is positively correlated with the presence of electronegative atoms in a certain region of the molecule and negatively correlated with molecular size. mdpi.com Such insights allow chemists to strategically modify the this compound scaffold to enhance its desired biological effects.

Table 4: Example of Descriptors Used in a QSAR Model for Antimicrobial Activity of Triazole Analogs This table illustrates the types of descriptors that are typically identified as significant in a QSAR model.

Table of Mentioned Compounds

Correlation of Electronic and Steric Parameters with Observed Activities

The biological activity of this compound and its derivatives is intrinsically linked to their electronic and steric properties. The cyclopropyl group at the N4 position, in particular, introduces unique conformational constraints and electronic characteristics that can significantly influence the molecule's interaction with biological targets.

Steric Effects: The compact and rigid nature of the cyclopropyl ring imparts a distinct steric profile to the molecule. Compared to more flexible alkyl or larger aryl substituents, the cyclopropyl group restricts the rotational freedom around the N4-C bond, which can be crucial for orienting the molecule within a receptor's binding site. In studies of related 1,2,4-triazole derivatives, the nature of the substituent at the N4 position has been shown to be a key determinant of biological activity. For instance, in a comparative study of fungicidal activity, compounds bearing a cyclopropyl group exhibited different efficacy profiles against various fungal strains when compared to their phenyl-substituted counterparts. mdpi.com This suggests that the specific shape and size of the substituent are critical for optimal interaction with the target enzyme or receptor.

Electronic Effects: The cyclopropyl group is known to exhibit electronic properties that are intermediate between those of a simple alkyl group and a double bond. It can participate in conjugation and engage in electronic interactions, such as π-stacking, which can stabilize the binding of the molecule to its target. X-ray analysis of a related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate, revealed the presence of C-H···π stacking interactions, highlighting the ability of the cyclopropyl group to engage in such stabilizing interactions. asianpubs.org

The electronic nature of substituents on the triazole ring can be quantitatively described by parameters such as Hammett constants (σ) for aromatic substituents or field (F) and resonance (R) parameters for a wider range of groups. While specific quantitative structure-activity relationship (QSAR) studies on this compound are not widely reported, the principles of such analyses are applicable. In a typical QSAR study, these electronic and steric parameters would be correlated with the observed biological activity (e.g., IC50 values) to derive a mathematical model.

For instance, in a study on triazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, the electronic properties of substituents on the triazole scaffold were found to be critical for activity. nih.gov The presence of electron-withdrawing or electron-donating groups can modulate the pKa of the triazole ring and the thiol group, influencing the molecule's ionization state and its ability to form hydrogen bonds or coordinate with metal ions in the active site of an enzyme.

Development of Predictive Models for Compound Efficacy

Predictive models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), are powerful tools in computational chemistry for understanding and forecasting the efficacy of chemical compounds. For this compound and its analogs, the development of such models can guide the synthesis of new derivatives with enhanced biological activity.

A common approach is the development of a 3D-QSAR model. This methodology involves aligning a series of structurally related compounds and generating a 3D grid of molecular interaction fields that describe their steric and electrostatic properties. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to correlate them with the observed biological activity.

A hypothetical 3D-QSAR study for a series of this compound derivatives might involve the following steps:

Data Set Selection: A series of analogs with varying substituents on the triazole ring or the thiol group would be synthesized and their biological activity (e.g., as antifungal agents or enzyme inhibitors) would be measured.

Molecular Modeling and Alignment: The 3D structures of these compounds would be generated and aligned based on a common scaffold, such as the 1,2,4-triazole ring.

Generation of Molecular Descriptors: Steric and electrostatic fields would be calculated around the aligned molecules.

Statistical Analysis: A statistical method like PLS would be used to build a regression model linking the variations in the 3D fields to the differences in biological activity.

The resulting 3D-QSAR model can be visualized as a contour map, indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is correlated with higher activity. For example, in a study on triazole-bearing compounds as COX-2 inhibitors, a 3D-QSAR model identified key pharmacophoric features, including hydrogen bond donors and aromatic rings, that were crucial for high potency. nih.gov

Table 1: Hypothetical Data for a 3D-QSAR Study of this compound Derivatives

| Compound | R-group on Thiol | Steric Field Contribution (Sample Value) | Electrostatic Field Contribution (Sample Value) | Observed Activity (IC50, µM) |

| 1 | H | 0.25 | 0.65 | 10.5 |

| 2 | CH3 | 0.30 | 0.60 | 8.2 |

| 3 | C2H5 | 0.35 | 0.58 | 7.1 |

| 4 | Benzyl (B1604629) | 0.70 | 0.40 | 2.5 |

| 5 | 4-Fluorobenzyl | 0.72 | 0.35 | 1.8 |

Such predictive models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted efficacy, thereby accelerating the drug discovery process.

Thermodynamic and Kinetic Pathway Analysis for Chemical Transformations

The chemical transformations of this compound are governed by thermodynamic and kinetic principles. Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and energy profiles of these transformations.

One of the fundamental reactions of 1,2,4-triazole-3-thiols is their synthesis through the cyclization of thiosemicarbazide (B42300) derivatives. The reaction mechanism for the formation of the 4H-1,2,4-triazole-3-thiol ring has been proposed to proceed via an intramolecular cyclization of a thiosemicarbazide precursor in the presence of a base. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), can be used to model this reaction pathway.

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for a Chemical Transformation

| Parameter | Description | Calculated Value (Hypothetical) |

| Ea | Activation Energy | 25 kcal/mol |

| ΔH | Enthalpy of Reaction | -15 kcal/mol |

| ΔS | Entropy of Reaction | -0.02 kcal/(mol·K) |

| ΔG | Gibbs Free Energy of Reaction | -9 kcal/mol |

In addition to synthesis, the reactivity of the thiol group is of significant interest. For example, S-alkylation of the thiol is a common transformation used to generate derivatives with modified biological activities. A thermodynamic and kinetic analysis of this reaction would involve modeling the nucleophilic attack of the thiolate anion on an alkyl halide. The calculations would help in understanding the regioselectivity of the reaction and the influence of the solvent and the nature of the alkylating agent on the reaction rate and yield.

Furthermore, thermal analysis of 1,2,4-triazole derivatives has been conducted to understand their stability and decomposition pathways. jocpr.com These studies, often combining experimental techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) with computational modeling, can determine the kinetic parameters of decomposition, such as the activation energy and the pre-exponential factor. This information is crucial for assessing the thermal stability of these compounds.

By applying these computational methodologies, a comprehensive understanding of the thermodynamic and kinetic aspects of the chemical transformations of this compound can be achieved, aiding in the optimization of synthetic routes and the prediction of its chemical behavior.

Coordination Chemistry and Ligand Applications of 4 Cyclopropyl 4h 1,2,4 Triazole 3 Thiol

Investigation of Ligand Behavior and Chelate Complex Formation

The ligand behavior of 4-substituted-4H-1,2,4-triazole-3-thiols, including the cyclopropyl (B3062369) derivative, is characterized by its ability to act as a multidentate ligand, readily forming stable chelate complexes with a range of metal ions. The coordination versatility stems from the electronic properties and spatial arrangement of its donor atoms.

The thiol (-SH) group is a crucial feature of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol, playing a primary role in its coordination to metal ions. This group can exist in equilibrium between two tautomeric forms: the thiol form and the thione form (Figure 1). ijsr.netnih.govajol.info In solution and in the solid state, the thione form is often predominant. ijsr.net

Coordination with metal ions typically occurs after the deprotonation of the thiol group, forming a thiolate anion (-S⁻). This deprotonated sulfur atom acts as a soft donor, showing a strong affinity for soft or borderline metal ions. Spectroscopic evidence, such as the disappearance of the S-H stretching band in the infrared (IR) spectra of the metal complexes (typically found around 2550-2700 cm⁻¹ in the free ligand), supports the involvement of the sulfur atom in coordination. ijsr.netginekologiaipoloznictwo.commdpi.com This coordination through the sulfur atom is a key factor in the formation of stable chelate rings. ajol.infonih.gov

Beyond the sulfur atom, the nitrogen atoms of the 1,2,4-triazole ring are also available for coordination. These nitrogen atoms act as hard donors. Depending on the metal ion, reaction conditions, and the nature of other ligands present, this compound can function as a monodentate, bidentate, or even a bridging ligand. isres.org

In many cases, the ligand acts as a bidentate chelating agent, coordinating to a single metal center through both the thiolate sulfur and one of the adjacent nitrogen atoms of the triazole ring (typically N4 or N2). nih.gov This bidentate coordination leads to the formation of a stable five-membered chelate ring, an energetically favorable arrangement that enhances the stability of the resulting complex. nih.govisres.org The involvement of a nitrogen atom is often confirmed by shifts in the C=N stretching frequency in the IR spectra of the complexes compared to the free ligand. nih.gov In some structures, the triazole moiety can also act as a bridging ligand, linking two different metal centers and leading to the formation of polynuclear or coordination polymer structures. isres.orgmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Derivatives of 4H-1,2,4-triazole-3-thiol have been successfully used to synthesize coordination complexes with a variety of divalent and monovalent transition metal ions. nih.govnih.gov The synthesis usually involves mixing a solution of the ligand (often in ethanol (B145695) or DMSO) with an aqueous or alcoholic solution of the metal salt (e.g., chlorides, nitrates, or acetates) in a specific molar ratio, frequently 2:1 (ligand:metal). ginekologiaipoloznictwo.com The reaction mixture is often heated under reflux to facilitate complex formation, with the resulting solid complexes precipitating from the solution upon cooling. ginekologiaipoloznictwo.com

Studies on analogous ligands have demonstrated the formation of complexes with Ni(II), Cu(II), Zn(II), and Cd(II). nih.govnih.govresearchgate.net The nature of the resulting complex, including its stoichiometry and geometry, is influenced by the metal ion's coordination preferences, the reaction stoichiometry, and the pH of the medium.

The structures of the metal complexes are elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula, while conductivity measurements in solution can distinguish between electrolytic and non-electrolytic complexes. nih.govresearchgate.net

Spectroscopic methods are essential for determining the coordination mode of the ligand.

Infrared (IR) Spectroscopy: As mentioned, changes in the vibrational frequencies of the S-H and C=N groups provide direct evidence of coordination through the sulfur and nitrogen atoms, respectively. The appearance of new bands at lower frequencies can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations. researchgate.net

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide information about the electronic environment and geometry of the metal center. For instance, the spectral data and magnetic moments of copper(II) complexes can distinguish between square planar and other geometries, while data for nickel(II) and cobalt(II) complexes can suggest tetrahedral or octahedral arrangements. nih.govnih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the ligand and its diamagnetic complexes (such as those with Zn(II) or Cd(II)) show chemical shifts upon complexation, confirming the coordination of the ligand in solution. ginekologiaipoloznictwo.comnih.govresearchgate.net

Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. isres.orgmdpi.com

Research on related triazole-thiol complexes has revealed various coordination geometries, as summarized in the table below.

| Metal Ion | Typical Complex Stoichiometry (Metal:Ligand) | Proposed Geometry | Supporting Evidence | Reference |

|---|---|---|---|---|

| Cu(II) | 1:2 | Square Planar | UV-Vis, Magnetic Susceptibility | nih.govresearchgate.net |

| Ni(II) | 1:2 | Tetrahedral / Octahedral | UV-Vis, Magnetic Susceptibility | nih.govresearchgate.netekb.eg |

| Zn(II) | 1:2 | Tetrahedral | Spectroscopic Data | nih.govresearchgate.net |

| Cd(II) | 1:2 | Tetrahedral | Spectroscopic Data | nih.govresearchgate.netekb.eg |

| Ag(I) | 2:2 | Bent / Distorted Tetrahedral | Single-Crystal X-ray Diffraction | mdpi.com |

Exploration in Materials Science

While detailed studies on this compound in materials science are not extensively documented, the broader class of triazole derivatives has shown potential in several applications. The presence of heteroatoms (N, S) makes them effective corrosion inhibitors for metals, as these atoms can coordinate to the metal surface and form a protective film. The ability of these ligands to form robust coordination polymers with various metal ions also opens up possibilities for designing new materials with specific magnetic, optical, or catalytic properties.

Research on Corrosion Inhibition Mechanisms

The core mechanism by which 1,2,4-triazole-3-thiol derivatives prevent corrosion lies in their ability to adsorb onto a metal's surface, forming a protective barrier. This adsorption is facilitated by the presence of multiple heteroatoms—nitrogen and sulfur—which can donate lone pair electrons to the vacant d-orbitals of the metal. This interaction creates a coordinated layer that insulates the metal from the corrosive environment.

Studies on compounds structurally similar to this compound, such as 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, have been conducted on mild steel in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). These investigations consistently point to the formation of a protective film on the steel surface. The effectiveness of this film is influenced by the specific substituents on the triazole ring, which can affect the electron density on the heteroatoms and, consequently, the strength of the adsorption.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the efficacy of these inhibitors. The data typically indicates that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 1: Corrosion Inhibition Data for a Related Triazole Derivative (Data is representative of studies on analogous 4-substituted-4H-1,2,4-triazole-3-thiols and not specific to the cyclopropyl derivative)

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1050 | - |

| 0.1 | 150 | 85.7 |

| 0.5 | 80 | 92.4 |

| 1.0 | 55 | 94.8 |

The adsorption of these molecules onto the metal surface is often described by adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. The strength and nature of this adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Integration into Polymer Matrices for Enhanced Material Performance

The functional groups present in this compound, namely the triazole ring and the thiol group, make it a candidate for integration into polymer matrices to enhance material properties. The thiol group (-SH) is particularly reactive and can participate in various polymerization and cross-linking reactions.

While specific research on the integration of this compound into polymers is limited, studies on related triazole-thiol monomers indicate their potential use in creating polymers with improved thermal stability, flame retardancy, and anti-corrosive properties. For instance, polymers synthesized with 1,2,4-triazole moieties have been investigated for their anti-corrosion coating applications. The triazole units within the polymer backbone can chelate with metal surfaces, enhancing adhesion and providing a barrier to corrosive agents.

The synthesis of polymers containing 1,2,4-triazole rings can be achieved through various methods, including the polymerization of triazole-containing monomers or the post-modification of existing polymers to introduce triazole functionalities. The resulting materials often exhibit enhanced performance characteristics due to the unique chemical and physical properties imparted by the triazole heterocycle.

Table 2: Potential Performance Enhancements in Polymers with Triazole-Thiol Moieties (Based on general research on triazole-containing polymers)

| Property Enhanced | Mechanism of Enhancement | Potential Application |

| Corrosion Resistance | Formation of a protective, chelating layer on metal substrates. | Anti-corrosion coatings for metals. |

| Thermal Stability | The high stability of the triazole ring structure. | High-performance plastics and composites. |

| Adhesion | Interaction of nitrogen and sulfur atoms with surfaces. | Adhesives and primers. |

| Flame Retardancy | Nitrogen-rich structure can act as a charring agent. | Flame-retardant materials for electronics and construction. |

Further research is necessary to fully elucidate the specific advantages and methods of integrating this compound into various polymer systems and to quantify the resulting improvements in material performance.

Biological Activity and Mechanistic Investigations of 4 Cyclopropyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Antimicrobial Research Pathways

Research into 4-cyclopropyl-4H-1,2,4-triazole-3-thiol and related derivatives has primarily focused on elucidating their potential as antimicrobial agents. These pathways explore not only the direct killing or inhibition of microbes but also the underlying mechanisms that confer this biological activity.

Derivatives of 4H-1,2,4-triazole-3-thiol have demonstrated a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. connectjournals.comnih.gov The nature of the substituent at the 4-position of the triazole ring, as well as modifications at the 3-thiol and 5-positions, significantly influences the potency and spectrum of this activity.

Numerous studies have quantified the antibacterial efficacy of 1,2,4-triazole-3-thiol derivatives by determining their Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of a compound that prevents visible growth of a bacterium.

Research has shown that these compounds exhibit differential activity against various bacterial strains. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Salmonella typhi (Gram-negative). connectjournals.com The substitution pattern on the aryl ring plays a crucial role, with electron-withdrawing groups like halo substituents and electron-releasing groups like hydroxyl moieties influencing the antibacterial spectrum. connectjournals.com Similarly, S-substituted derivatives have been tested against a panel of microbes including S. aureus, E. coli, and Pseudomonas aeruginosa, showing MIC values in the range of 31.25 - 62.5 µg/mL. uran.uanih.gov

Table 1: Representative Antibacterial Activity (MIC in µg/mL) of 1,2,4-Triazole-3-thiol Derivatives

| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

|---|---|---|---|---|---|

| 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols | 16-35 | 20-41 | 25-52 | - | connectjournals.com |

| 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 64 | 32 | 32 | 64 | nih.gov |

| S-substituted-4H-1,2,4-triazole-3-thiols | 31.25 - 62.5 | - | 31.25 - 62.5 | 31.25 - 62.5 | uran.ua |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. A promising therapeutic strategy is to inhibit the formation of these biofilms or to disperse pre-existing ones. Certain 1,2,3-triazole derivatives, a related class of azoles, have been shown to be effective biofilm inhibitors. tandfonline.comnih.gov For example, a 1,2,3-triazole/thiazolidinone hybrid demonstrated potent inhibition of biofilm formation against S. aureus, E. coli, and C. albicans, with IC50 values of 78.13, 78.13, and 39.06 µg/mL, respectively. tandfonline.com

The mechanisms behind biofilm inhibition often involve interference with the initial stages of bacterial attachment to surfaces or disruption of the signaling pathways, such as quorum sensing, that regulate biofilm development. Another key mechanism is the dissolution of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. While specific studies on this compound are limited, the broader class of triazoles shows potential in this area, suggesting a valuable avenue for future research. nih.gov

To understand the mode of action of these antibacterial agents, researchers aim to identify their specific molecular targets within the bacterial cell. For 1,2,4-triazole (B32235) derivatives, several essential enzymes have been identified as potential targets. nih.gov

DNA Gyrase: This enzyme is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these vital processes and ultimately bacterial death. Molecular docking studies have shown that 1,2,4-triazole-3-thiol derivatives can bind effectively to the active site of DNA gyrase subunit B. researchgate.netmdpi.com The triazole ring itself is often crucial for forming hydrogen bonds with key amino acid residues in the enzyme's active site. researchgate.net

β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme catalyzes the initial, rate-limiting step in the fatty acid synthesis pathway in bacteria. The inhibition of FabH disrupts the production of essential membrane components, leading to compromised cell integrity. This target is particularly relevant in the context of anti-tuberculosis research.

Other potential targets for triazole derivatives include dihydrofolate reductase (DHFR) and glucosamine-6-phosphate synthase, highlighting the multi-targeted potential of this class of compounds. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat. The 1,2,4-triazole scaffold is a component of several compounds investigated for their anti-TB properties. researchgate.netmdpi.com

Studies have demonstrated that 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives exhibit potent activity against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of MTB. For example, one such derivative showed promising MIC values of 0.976 µg/mL against the H37Ra strain. mdpi.comsemanticscholar.org The mechanism of action is often linked to the inhibition of enzymes vital for the survival of MTB. Molecular docking studies have suggested that these compounds can target enzymes like the cytochrome P450 CYP121, which is essential for the mycobacterium. mdpi.comsemanticscholar.org Other research points towards the inhibition of enzymes involved in mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall.

The deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis is a key component in the activation of nitroimidazole-based pro-drugs like pretomanid. nih.gov This enzyme utilizes the cofactor F420 to reduce the pro-drug, leading to the generation of reactive nitrogen species that are toxic to the bacterium. nih.govnih.gov While this mechanism is well-established for nitroimidazole drugs, there is currently no significant evidence in the reviewed literature to suggest that this compound or its derivatives are activated via the F420-dependent Ddn pathway. The anti-tubercular activity of triazole-thiols is more commonly associated with the direct inhibition of other essential mycobacterial enzymes. kaust.edu.sa

Antibacterial Activity and Spectrum of Action

Mechanistic Insights into Anti-Mycobacterium tuberculosis Activity

Strategies for Overcoming Resistance Mechanisms

The emergence of drug resistance in pathogens is a significant challenge, necessitating the development of new therapeutic agents. nih.govnih.gov For the 1,2,4-triazole class of compounds, a key strategy to overcome resistance is the design and synthesis of new agents with chemical characteristics that are distinctly different from existing drugs. nih.gov The development of novel 1,2,4-triazole derivatives is considered a promising approach to address the issues of toxicity and drug resistance associated with current antifungal therapies. ujmm.org.ua Researchers focus on the continuous modification and innovative improvement of these molecules to enhance their biological activity. researchgate.net Strategies include the development of hybrid antifungal agents that may affect multiple fungal targets and the repurposing of available drugs. ujmm.org.ua By incorporating different structural moieties, such as halogen-aromatic fragments, into the 1,2,4-triazole scaffold, it may be possible to enhance antifungal properties and effectiveness while potentially reducing toxicity. researchgate.net This molecular hybridization approach is central to creating next-generation triazoles with a broader spectrum of activity and improved potency against resistant strains. nih.gov

Antifungal Activities

Derivatives of this compound are part of the broader 1,2,4-triazole class, which is a cornerstone of many commercial antifungal drugs. nih.govresearchgate.net The 1,2,4-triazole core is a vital pharmacophore, and its derivatives have shown a wide range of potent antifungal activities. nih.govresearchgate.net The primary mechanism for many azole antifungals involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov

Numerous studies have demonstrated the fungicidal potential of novel 1,2,4-triazole derivatives. nih.gov For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antifungal effects against Microsporum gypseum, with some compounds exhibiting activity superior to the standard drug ketoconazole (B1673606). nih.gov Similarly, the incorporation of a 1,2,4-triazole-thioether moiety into a myrtenal (B1677600) molecule was found to be beneficial for increasing antifungal activity, with some derivatives showing excellent efficacy against Pestalotiopsis piricola. nih.gov In another study, 4-amino-substituted-1,2,4-triazole-3-thiol derivatives were synthesized and tested, with one compound showing a minimum inhibitory concentration (MIC) of 24 µg/ml against Candida albicans and 32 µg/ml against Aspergillus niger. connectjournals.com Research on 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety, including some with cyclopropyl (B3062369) groups, also reported good fungicidal activities in vivo. researchgate.net

Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole-3-thiol derivatives against different fungal strains, as reported in the literature.

| Compound Type | Fungal Strain | Reported Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e) | Candida albicans | 24 | connectjournals.com |

| 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e) | Aspergillus niger | 32 | connectjournals.com |

| bis-1,2,4-triazole derivative with 3,4-dichlorobenzyl group | Candida albicans | Not specified, but showed potent activity | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (e.g., 5b, 5c, 5d, 5e, 5m, 5n) | Microsporum gypseum | Activity reported as superior to ketoconazole | nih.gov |

Beyond the well-established inhibition of ergosterol biosynthesis, recent mechanistic studies on certain 1,2,4-triazole derivatives have revealed alternative modes of action. nih.gov A preliminary investigation into carbazole-triazole conjugates identified a highly active compound containing a 3,6-dibromocarbazole (B31536) moiety that was capable of depolarizing the fungal membrane potential. nih.gov This disruption of the membrane's electrical potential is a significant mechanism as it can lead to a loss of cellular integrity and ultimately, fungal cell death.

The same mechanistic study that identified membrane potential disruption also found that the active carbazole-triazole conjugate could intercalate into fungal DNA. nih.gov DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to the inhibition of fungal growth and proliferation. This dual mechanism of action—disrupting the fungal membrane and interfering with DNA processes—highlights the potential for developing multifunctional antifungal agents based on the 1,2,4-triazole scaffold. nih.gov

Antiviral Properties and Putative Mechanisms